1,4,5-Trihydroxypentan-2-one 1,4,5-Trihydroxypentan-2-one 1,4,5-Trihydroxypentan-2-one is a natural product found in Streptomyces hygroscopicus with data available.
Brand Name: Vulcanchem
CAS No.: 3343-53-1
VCID: VC2440716
InChI: InChI=1S/C5H10O4/c6-2-4(8)1-5(9)3-7/h4,6-8H,1-3H2
SMILES: C(C(CO)O)C(=O)CO
Molecular Formula: C5H10O4
Molecular Weight: 134.13 g/mol

1,4,5-Trihydroxypentan-2-one

CAS No.: 3343-53-1

Cat. No.: VC2440716

Molecular Formula: C5H10O4

Molecular Weight: 134.13 g/mol

* For research use only. Not for human or veterinary use.

1,4,5-Trihydroxypentan-2-one - 3343-53-1

Specification

CAS No. 3343-53-1
Molecular Formula C5H10O4
Molecular Weight 134.13 g/mol
IUPAC Name 1,4,5-trihydroxypentan-2-one
Standard InChI InChI=1S/C5H10O4/c6-2-4(8)1-5(9)3-7/h4,6-8H,1-3H2
Standard InChI Key KKLZOXZZESQNKR-UHFFFAOYSA-N
SMILES C(C(CO)O)C(=O)CO
Canonical SMILES C(C(CO)O)C(=O)CO

Introduction

Chemical Identity and Structure

Molecular Identification

1,4,5-Trihydroxypentan-2-one is an organic compound with the molecular formula C₅H₁₀O₄ and a molecular weight of 134.13 g/mol . This compound is also known by several synonyms, including 3-Deoxypentulose . The table below summarizes the key identification parameters of this compound:

ParameterValue
IUPAC Name1,4,5-trihydroxypentan-2-one
CAS Number3343-53-1
Molecular FormulaC₅H₁₀O₄
Molecular Weight134.13 g/mol
InChIInChI=1S/C5H10O4/c6-2-4(8)1-5(9)3-7/h4,6-8H,1-3H2
InChI KeyKKLZOXZZESQNKR-UHFFFAOYSA-N
Canonical SMILESC(C(CO)O)C(=O)CO

Structural Characteristics

1,4,5-Trihydroxypentan-2-one is characterized by a linear pentose derivative backbone featuring three hydroxyl groups at positions 1, 4, and 5, and a ketone functional group at position 2. This unique arrangement of functional groups contributes to its chemical versatility and reactivity. The compound exists in various stereoisomeric forms, including the (3S)-1,3,5-trihydroxypentan-2-one (CAS: 64307-91-1) and (3R,4R)-3,4,5-trihydroxypentan-2-one (deoxyribulose) .

The multiple hydroxyl groups in the molecule enable hydrogen bonding, affecting its solubility in polar solvents and its interactions with biological systems. The ketone group at position 2 serves as a reactive center for various chemical transformations, including nucleophilic addition reactions.

Physical Properties

The physical properties of 1,4,5-trihydroxypentan-2-one contribute to its behavior in different environmental conditions and chemical reactions. These properties are summarized in the following table:

PropertyValue
Physical StateNot specified in sources
Density1.326 g/cm³
Boiling Point377.7°C at 760 mmHg
Melting PointNot available
Flash Point196.4°C
Index of Refraction1.501
Hydrogen Bond Donor Count3
Hydrogen Bond Acceptor Count4
Rotatable Bond Count3
Exact Mass134.05791 Da

These physical properties, particularly its high boiling point and flash point, indicate strong intermolecular forces, likely due to extensive hydrogen bonding facilitated by the multiple hydroxyl groups .

Synthesis Methods

Chemical Synthesis Routes

Several chemical approaches have been developed for the synthesis of 1,4,5-trihydroxypentan-2-one and its structural isomers. One common method involves the oxidation of 1,4,5-trihydroxypentane using mild oxidizing agents to introduce the ketone functionality. Another synthetic route includes aldol condensation of suitable aldehydes followed by selective reduction and oxidation steps to incorporate the hydroxyl and ketone functional groups in the desired positions.

Research has explored various catalytic systems for these transformations, including:

  • Organocatalytic approaches using cinchona derivatives like cinchonine, which can generate diastereomerically enriched products

  • Metal-promoted reactions, such as SmI₂-promoted reductive cross-coupling, which can produce various hydroxylated butanones and pentanones

Biocatalytic Approaches

Biocatalytic methods represent an environmentally friendly and stereoselective alternative for synthesizing 1,4,5-trihydroxypentan-2-one and related compounds. Recent studies have demonstrated that specific enzymes can catalyze the formation of hydroxylated pentanones with high efficiency and stereoselectivity .

Aldolase catalysis has been employed for the synthesis of 1,3,4-trihydroxylated pentan-2-one derivatives, which are structurally related to 1,4,5-trihydroxypentan-2-one . This enzymatic approach offers advantages in terms of stereoselectivity and mild reaction conditions compared to traditional chemical methods.

Optimization of Reaction Conditions

Recent research has highlighted the importance of optimizing reaction conditions to enhance the yield and purity of hydroxylated pentanones during synthesis. Key parameters that affect the outcome of these synthetic processes include:

  • Temperature control

  • pH optimization

  • Catalyst loading and type

  • Solvent selection

  • Reaction time

These factors significantly influence both the reaction rate and the stereoselectivity of the product formation, making them critical considerations in developing efficient synthetic routes .

Chemical Reactivity

Oxidation Reactions

1,4,5-Trihydroxypentan-2-one can undergo further oxidation reactions, primarily at the hydroxyl groups or the ketone functionality. Oxidation of the primary hydroxyl groups at positions 1 and 5 can lead to the formation of carboxylic acids or aldehydes, depending on the oxidizing agent and reaction conditions used. Common oxidizing agents employed for these transformations include:

  • Pyridinium chlorochromate (PCC) for selective oxidation

  • Potassium permanganate (KMnO₄) for more aggressive oxidation

  • Hydrogen peroxide (H₂O₂) in the presence of suitable catalysts

These oxidation reactions expand the synthetic utility of 1,4,5-trihydroxypentan-2-one as a precursor to more complex molecular structures.

Reduction Reactions

The ketone group at position 2 of 1,4,5-trihydroxypentan-2-one can be reduced to form the corresponding alcohol, resulting in a tetrahydroxy compound. Common reducing agents for this transformation include:

  • Sodium borohydride (NaBH₄) for selective reduction of the ketone

  • Lithium aluminum hydride (LiAlH₄) for more powerful reduction

The reduction reactions typically proceed with high yields under appropriate conditions and can be used to access a broader range of polyhydroxylated compounds.

Substitution Reactions

Research Applications

Role in Organic Synthesis

1,4,5-Trihydroxypentan-2-one serves as an important building block in organic synthesis due to its multifunctional nature. The compound's hydroxyl and ketone groups provide multiple sites for selective chemical transformations, making it valuable for the synthesis of:

  • Complex carbohydrates and carbohydrate mimetics

  • Polyhydroxylated natural products

  • Pharmaceutically relevant compounds

  • Specialty chemicals for various industrial applications

Its role as an intermediate in the preparation of more complex molecules continues to be explored in synthetic organic chemistry.

Biochemical Significance

In biochemical research, 1,4,5-trihydroxypentan-2-one and its structural isomers are studied for their potential roles in metabolic pathways. The compound's structural similarity to metabolic intermediates in carbohydrate metabolism makes it relevant for understanding biochemical processes. Research in this area explores:

  • Interactions with enzymes involved in carbohydrate metabolism

  • Potential as a precursor for biologically active molecules

  • Role in cellular signaling pathways

  • Effects on metabolic regulation

The compound's ability to interact with specific molecular targets within metabolic pathways continues to be a subject of interest in biochemical studies.

Medicinal Chemistry Applications

The potential therapeutic applications of 1,4,5-trihydroxypentan-2-one are being explored in medicinal chemistry research. As a starting material for drug synthesis, the compound offers versatile functionality that can be elaborated into structures with specific biological activities. Areas of investigation include:

  • Development of enzyme inhibitors

  • Design of receptor modulators

  • Creation of metabolically stable drug candidates

  • Synthesis of carbohydrate-based therapeutics

The compound's unique structure and reactivity profile make it a valuable scaffold for medicinal chemistry explorations.

Comparative Analysis

Comparison with Structural Isomers

1,4,5-Trihydroxypentan-2-one exists alongside several structural isomers that share the same molecular formula but differ in the arrangement of functional groups. These include (3S)-1,3,5-trihydroxypentan-2-one and deoxyribulose ((3R,4R)-3,4,5-trihydroxypentan-2-one) . The table below compares key characteristics of these isomers:

CompoundCAS NumberStereochemistryInChI KeyNotable Features
1,4,5-Trihydroxypentan-2-one3343-53-1Not specifiedKKLZOXZZESQNKR-UHFFFAOYSA-NHydroxyl groups at positions 1, 4, 5
(3S)-1,3,5-Trihydroxypentan-2-one64307-91-13SXAEITTHXTQNINA-BYPYZUCNSA-NHydroxyl groups at positions 1, 3, 5
DeoxyribuloseN/A3R, 4RIGUZJYCAXLYZEE-UHNVWZDZSA-NHydroxyl groups at positions 3, 4, 5

These structural differences result in distinct chemical properties and biological activities, influencing their behavior in chemical reactions and biological systems .

Comparison with Related Compounds

1,4,5-Trihydroxypentan-2-one can be compared with other polyhydroxylated compounds that have similar structures but different carbon chain lengths or functional group arrangements. Some related compounds include:

  • 1,2,3-Trihydroxypropane (glycerol): A shorter chain polyol with three hydroxyl groups

  • 1,2,4-Trihydroxybutane: A four-carbon chain with three hydroxyl groups

  • 1,3,5-Trihydroxycyclohexane: A cyclic compound with three hydroxyl groups

The linear pentose backbone of 1,4,5-trihydroxypentan-2-one, combined with the presence of both hydroxyl and ketone functional groups, distinguishes it from these related compounds and contributes to its unique chemical behavior and applications.

Recent Research Findings

Synthesis Optimization Studies

Recent research has focused on optimizing the synthesis of 1,4,5-trihydroxypentan-2-one and related compounds to improve yield, purity, and stereoselectivity . Studies have investigated the effects of various reaction parameters, including:

  • Temperature and pH conditions for maximum yield

  • Catalyst selection for improved stereoselectivity

  • Solvent effects on reaction efficiency

  • Purification techniques for obtaining high-purity products

These optimization efforts aim to develop more efficient and sustainable methods for producing 1,4,5-trihydroxypentan-2-one and its derivatives for research and industrial applications.

Biocatalytic Investigations

The use of biocatalysts for synthesizing hydroxylated pentanones has been a focus of recent research . Enzymatic approaches using aldolases have been explored for the stereoselective synthesis of trihydroxylated pentan-2-one derivatives. A comparison of different catalytic strategies for synthesizing these compounds revealed:

  • Organocatalytic routes using cinchonine generated diastereomerically enriched syn products with moderate enantiomeric excesses

  • SmI₂-promoted reductive cross-coupling produced product mixtures with diastereomeric and enantiomeric ratios close to unity

  • Biocatalytic approaches using aldolases showed promising results for stereoselectivity

These findings highlight the potential of biocatalytic methods as environmentally friendly alternatives for synthesizing 1,4,5-trihydroxypentan-2-one and related compounds .

Mechanism of Action Studies

Research on the mechanism of action of 1,4,5-trihydroxypentan-2-one has explored its interactions with specific molecular targets. The compound's hydroxyl groups can form hydrogen bonds with enzymes and other proteins, influencing their activity. The ketone group can undergo nucleophilic addition reactions, leading to the formation of various adducts. These interactions can modulate biochemical pathways and cellular processes, contributing to the compound's potential biological activities.

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